![molecular formula C13H10ClN3OS B5803737 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has several advantages for lab experiments. It is a stable compound that is soluble in organic solvents, making it easy to use in various assays. Additionally, it has been shown to have potent inhibitory effects on specific enzymes and pathways, making it a useful tool for studying cancer, inflammation, and neurodegenerative diseases. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
Future Directions
There are several future directions for the study of 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide. One potential direction is the development of analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine its efficacy in vivo and its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Finally, the potential use of this compound as a diagnostic tool for cancer and other diseases should also be explored.
Conclusion
In conclusion, this compound is a thioamide derivative that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have potent inhibitory effects on specific enzymes and pathways. Its potential applications in cancer, inflammation, and neurodegenerative diseases make it a useful tool for studying these diseases. However, further studies are needed to determine its efficacy in vivo and its potential use as a therapeutic agent.
Synthesis Methods
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with 2-aminopyridine followed by the addition of carbon disulfide and ammonia. Another method involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-aminopyridine. The resulting product is a yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Scientific Research Applications
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCETSEVFZNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
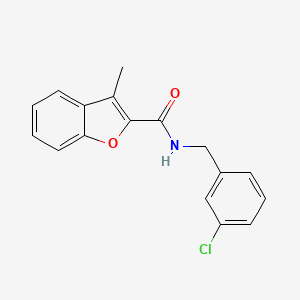
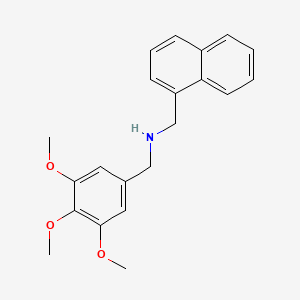
![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
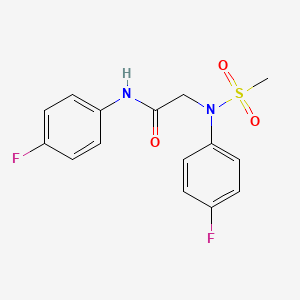

![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
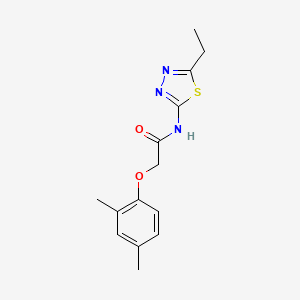
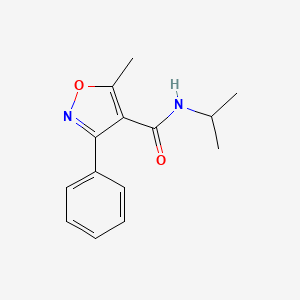
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)